
IRL-3630
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IRL-3630 is a compound known for its role as an endothelin receptor antagonist. It specifically targets both ETA and ETB receptors with high affinity, making it a potent bifunctional antagonist. The compound has a molecular formula of C31H40N4O6S and a molecular weight of 596.74 g/mol .
Métodos De Preparación
The synthesis of IRL-3630 involves a stereoselective process. The key step in its synthesis is the coupling reaction of a racemic fragment with a chiral (L)-valinesulfonamide under a biphasic solvent system (CH2Cl2-H2O). This reaction predominantly forms the desired isomer with concomitant isomerization of the racemic fragment . The industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Análisis De Reacciones Químicas
IRL-3630 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and phenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
IRL-3630 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study endothelin receptor interactions and to develop new endothelin receptor antagonists.
Biology: The compound is utilized in research to understand the role of endothelin receptors in various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in cardiovascular diseases due to its ability to block endothelin receptors, which are involved in vasoconstriction and blood pressure regulation.
Industry: The compound’s role in receptor antagonism makes it valuable in the development of new pharmaceuticals targeting endothelin receptors
Mecanismo De Acción
IRL-3630 exerts its effects by binding to and blocking ETA and ETB receptors. These receptors are involved in the regulation of vascular tone and blood pressure. By antagonizing these receptors, this compound prevents the binding of endothelin, a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure .
Comparación Con Compuestos Similares
IRL-3630 is unique due to its high affinity for both ETA and ETB receptors. Similar compounds include:
IRL-3461: Another endothelin receptor antagonist with balanced ETA/ETB affinity.
Bosentan: A well-known dual endothelin receptor antagonist used clinically for pulmonary arterial hypertension.
Ambrisentan: Selective for the ETA receptor, used in the treatment of pulmonary arterial hypertension.
Compared to these compounds, this compound’s bifunctional nature and high potency make it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
173189-01-0 |
---|---|
Fórmula molecular |
C31H40N4O6S |
Peso molecular |
596.74 |
Nombre IUPAC |
N-[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-butylsulfonylamino]-3-[4-(1,2-oxazol-5-yl)phenyl]-1-oxopropan-2-yl]-N,3,5-trimethylbenzamide |
InChI |
InChI=1S/C31H40N4O6S/c1-7-8-15-42(39,40)35(28(20(2)3)29(32)36)31(38)26(34(6)30(37)25-17-21(4)16-22(5)18-25)19-23-9-11-24(12-10-23)27-13-14-33-41-27/h9-14,16-18,20,26,28H,7-8,15,19H2,1-6H3,(H2,32,36)/t26-,28+/m1/s1 |
Clave InChI |
DWRROFDJWVYOHG-IAPPQJPRSA-N |
SMILES |
CCCCS(=O)(=O)N(C(C(C)C)C(=O)N)C(=O)C(CC1=CC=C(C=C1)C2=CC=NO2)N(C)C(=O)C3=CC(=CC(=C3)C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
IRL-3630; IRL 3630; IRL3630; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.